molecular formula C10H12 B7885446 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene

Cat. No. B7885446
M. Wt: 132.20 g/mol
InChI Key: HECLRDQVFMWTQS-AFWXGSBKSA-N
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Description

“3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” is a chemical compound with the molecular formula C10H12 . It is also known as “Phenol, polymer with 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene” and has a molecular weight of 132.2023 .


Synthesis Analysis

The synthesis of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” involves the dimerization of 1,3-cyclopentadiene . The reaction is exothermic with a heat of reaction of -195.7 kJ/mol .


Molecular Structure Analysis

The molecular structure of “3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

  • Etherification of Dicyclopentadiene with Methanol : Saha (1999) explored the etherification of dicyclopentadiene (DCPD) with methanol, using cation-exchange resins as catalysts. This process aimed to synthesize an unsaturated methyl ether of DCPD with a strong floral odor, studying the kinetics of the reaction and the impact of various parameters on the rate of reaction (Saha, 1999).

  • Chiral Preparation of C2-Symmetric 4-Cyclopentene-1,3-Diol : Kimura, Ehama, and Inomata (2002) demonstrated the chiral preparation of C2-symmetric 4-cyclopentene-1,3-diol from racemic 3a,4,7,7a-tetrahydro-4,7-methano-1H-inden1-one. This involved a lipase-mediated kinetic resolution as a key step in the synthesis process (Kimura, Ehama, & Inomata, 2002).

  • Safety Assessment in Fragrance Ingredients : A study by Api et al. (2020) evaluated pyridine, 4-ethenyl-, reaction products with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene for various toxicological endpoints. The study found that this compound is not genotoxic and poses minimal risks for repeated dose toxicity, reproductive toxicity, and other health concerns (Api et al., 2020).

  • Conversion of Dihydroindenones into Indanones : Luh, Lai, and Tam (1980) reported on the reactions of 3a-7a-dihydroindenones with Fe(CO)5, leading to the formation of indanones. This study contributed to understanding the mechanisms of these reactions, which have implications in synthetic organic chemistry (Luh, Lai, & Tam, 1980).

  • Anticancer, Antimicrobial, and Carbonic Anhydrase Inhibition Profiles : Kocyigit et al. (2017) synthesized novel derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole and investigated their anticancer, antimicrobial activities, and carbonic anhydrase inhibition. This research highlighted the potential biomedical applications of these compounds (Kocyigit et al., 2017).

properties

IUPAC Name

(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECLRDQVFMWTQS-AFWXGSBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC2C1[C@H]3C[C@@H]2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopentadiene, analytical standard

Synthesis routes and methods I

Procedure details

The derivative was synthesized as follows. 20 grams of the derivative of acrylate obtained as the third example was dissolved in 20 milliliters of toluene. 7 grams of cyclopentadiene was dropped into the solution cooled with ice, and was agitated through all night. Dicyclopentadiene was produced as by-product, and was eliminated in vacuum. Then, 24.9 grams of the derivative of norbornene was obtained. The derivative of norbornene was viscous liquid, and the yield was 95%.
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Synthesis routes and methods II

Procedure details

When the copolymerization reaction was performed under the conditions described above, a copolymer of ethylene, 1-butene and dicyclopentadiene was obtained as a uniform solution. A small amount of methanol was added to the polymer solution withdrawn from the bottom of the polymerization vessel to stop the polymerization reaction. The polymer was separated from the solvent by steam stripping, and dried under reduced pressure at 80° C. for one day.
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Synthesis routes and methods III

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
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Yield
72.1%
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2.5%

Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
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VOCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Reactant of Route 2
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Reactant of Route 3
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Reactant of Route 4
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Reactant of Route 5
Reactant of Route 5
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Reactant of Route 6
Reactant of Route 6
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene

Citations

For This Compound
93
Citations
T Ito, Y Okamoto, T Matsumoto - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
(1RS,3aRS,4RS,7SR,7aSR)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-inden-1-ol was resolved kinetically and its C-1 epimer was resolved chromatographically. Absolute configurations of …
Number of citations: 10 www.journal.csj.jp
G Sparovek, MA Anisimova, M Kolb… - Journal of …, 2001 - Wiley Online Library
Until 1985 persistent organochlorine compounds such as aldrin [(1α,4α,4aβ,5α,8α,8aβ)‐1,2,3,4,10,10‐hexachloro‐1,4,4a,5,8,8a‐hexahydro‐1,4:5,8‐dimethanonaphthalene] and …
Number of citations: 23 acsess.onlinelibrary.wiley.com
EA Anslyn, RH Grubbs, C Felten… - Inorganic …, 1992 - Wiley Online Library
Dichlorobis(η5â•’Chlorocyclopentadienyl)â•’Titanium, (ClC5H Page 1 198 Transition Metal Organometallics and Ligands 10. Another refinement of the …
Number of citations: 2 onlinelibrary.wiley.com
DT Sponza, YB Aras - J Membra Sci Technol, 2020 - m.23michael.com
The aim of this study was to detect the levels of heptachlor (1, 4, 5, 6, 7, 8, 8-Heptachloro-3a, 4, 7, 7a-tetrahydro-4, 7-methano-1H-indene) and acetochlor (2-Chloro-N-(ethoxymethyl)-N-(…
Number of citations: 0 m.23michael.com
E Kolehmainen, J Koivisto, K Laihia… - Magnetic resonance …, 1999 - Wiley Online Library
Two‐dimensional homo‐ and heteronuclear NMR chemical shift correlation techniques were applied in the characterization of five tricyclic polychlorinated C 10 hydrocarbons, …
M Bliese, RW Gable, LA Fanning… - Australian journal of …, 1998 - CSIRO Publishing
The preparation of dimethyl 2-bromocubane-1,4-dicarboxylate (3) is described starting from the readily available (3aα,4β,7α,7aα)-2,4-dibromo-3a,4,7,7a-tetrahydro-4,7-methano-1H-…
Number of citations: 3 www.publish.csiro.au
TV Zinevich, PV Petrovskii, FM Dolgushin… - Russian Chemical …, 2001 - Springer
A series of diastereomeric closo-(η 1,2 -dicyclopentenyl)rhodacarborane complexes with the agostic C--H...Rh bond were synthesized starting from mono-C-substituted anionic nido-…
Number of citations: 5 link.springer.com
D Can, HW Peindy N'Dongo, B Spingler… - Chemistry & …, 2012 - Wiley Online Library
Starting from asymmetric Thiele's acid derivatives, two different imaging probes [ 99m Tc(CO) 3 (CpR)] (R=potential targeting vector) are generated simultaneously in one‐pot and from …
Number of citations: 29 onlinelibrary.wiley.com
Y Sakuratani, K Kasai, Y Noguchi… - QSAR & Combinatorial …, 2007 - Wiley Online Library
Predictivities of six log P calculation models (CLOGP, KOWWIN, ACD/LOGP, SLOGP, VLOGP and COSMO thermo) are compared using a common experimental dataset, which does …
Number of citations: 33 onlinelibrary.wiley.com
K Šimkovič, J Derco, J Dudáš… - Chemical and Biochemical …, 2017 - hrcak.srce.hr
The paper is focused on the possibility of using ozonation process combined with iron nanoparticles (nZVI–nano zero-valent iron) to remove selected specific synthetic substances, such …
Number of citations: 6 hrcak.srce.hr

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